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molecular formula C11H7NO6 B8736826 Methyl 6-nitro-4-oxo-4H-1-benzopyran-2-carboxylate CAS No. 116543-93-2

Methyl 6-nitro-4-oxo-4H-1-benzopyran-2-carboxylate

Cat. No. B8736826
M. Wt: 249.18 g/mol
InChI Key: SYZKZEQMQPJRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07094914B2

Procedure details

A reaction container equipped with a stirrer, a cooling tube and a thermometer was charged with 79.3 parts by weight of chlorosulfonic acid and warmed to 60° C. Thereto 20.2 parts by weight of a mixture (content: 55.8% by weight, isomer ratio=52/48) containing dimethyl 2-(4-nitrophenoxy)fumarate and dimethyl 2-(4-nitrophenoxy)maleate was added at an inner temperature of 60° C. The inner temperature was raised to 100° C. and the mixture was stirred and kept at the same temperature for 6 hours to obtain a reaction solution containing 6-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran (reaction yield: 95%). The reaction solution was poured gradually into 120 parts by weight of water at 60° C. and the mixture was kept at an inner temperature of 60° C. for 1 hour and then cooled gradually to an inner temperature of 25° C. Precipitated crystals were filtered and dried to obtain 10.8 parts by weight of a crystalline mixture of 6-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran and 6-nitro-2-carboxy-4-oxo-4H-1-benzopyran (the content of 6-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran: 23.0% by weight; the content of 6-nitro-2-carboxy-4-oxo-4H-1-benzopyran: 58.5% by weight). The yield of 6-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran was 24.9% and the yield of 6-nitro-2-carboxy-4-oxo-4H-1-benzopyran was 58.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClS(O)(=O)=O.[N+:6]([C:9]1[CH:25]=[CH:24][C:12]([O:13]/[C:14](=[CH:19]\[C:20]([O:22]C)=O)/[C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=1)([O-:8])=[O:7].[N+](C1C=CC(O/C(=C/C(OC)=O)/C(OC)=O)=CC=1)([O-])=O>>[N+:6]([C:9]1[CH:10]=[CH:11][C:12]2[O:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:19][C:20](=[O:22])[C:24]=2[CH:25]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O/C(/C(=O)OC)=C\C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O/C(/C(=O)OC)=C/C(=O)OC)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction container equipped with a stirrer, a cooling tube
ADDITION
Type
ADDITION
Details
was added at an inner temperature of 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The inner temperature was raised to 100° C.
CUSTOM
Type
CUSTOM
Details
to obtain a reaction solution

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(C=C(O2)C(=O)OC)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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